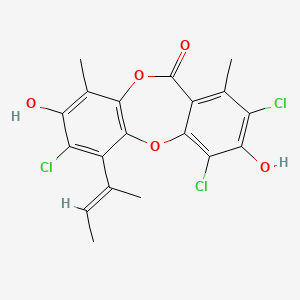

Nornidulin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Nornidulin is a depsidone derivative produced by marine- and soil-derived fungi, particularly from the genus Aspergillus. It was first isolated in 1945 from Aspergillus nidulans and later from Aspergillus ustus and Aspergillus unguis . This compound has gained attention due to its inhibitory activity against Plasmodium falciparum malate:quinone oxidoreductase (PfMQO), making it a potential antimalarial agent .

Méthodes De Préparation

Nornidulin is typically obtained through the fermentation of Aspergillus species. The process involves culturing the fungi in a suitable medium, followed by extraction and purification of the compound. Several purification stages, including open column chromatography (OCC), thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC), are performed to isolate this compound . Additionally, semisynthetic methods have been employed to produce derivatives of this compound, involving alkylation, acylation, and arylation reactions .

Analyse Des Réactions Chimiques

Nornidulin undergoes various chemical reactions, including:

These reactions are carried out under regioselective conditions to produce 8-O-substituted derivatives, which have shown potent antibacterial activities .

Applications De Recherche Scientifique

Antimalarial Activity

One of the most notable applications of nornidulin is its potential as an antimalarial agent. A study demonstrated that this compound effectively inhibits the proliferation of Plasmodium falciparum, the parasite responsible for malaria. The compound exhibited an IC50 value of approximately 44.6 µM against the P. falciparum 3D7 strain and inhibited the enzyme PfMQO with an IC50 of 51 µM. The study suggests that this compound may inhibit the growth of malaria parasites through specific enzymatic pathways, although further investigation into its mechanism is warranted .

TMEM16A Inhibition and Mucus Secretion

This compound has also been identified as a novel inhibitor of the TMEM16A ion channel, which plays a critical role in mucus secretion in airway epithelial cells. Research indicates that this compound can completely abolish UTP-activated TMEM16A currents in Calu-3 cell monolayers at concentrations as low as 10 µM. In vivo studies on asthmatic mice showed that this compound significantly reduced bronchoalveolar mucus secretion without affecting airway inflammation, suggesting its potential therapeutic use in conditions associated with excessive mucus production, such as asthma .

Inhibition of CFTR-Mediated Chloride Secretion

This compound has been characterized as a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channels. In T84 cell models, it demonstrated an IC50 of approximately 1.5 µM for inhibiting cAMP-induced chloride secretion. The compound was found to suppress fluid secretion effectively in human colonoid models, indicating its potential application in treating secretory diarrhea and other gastrointestinal disorders .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

| Application | Mechanism/Effect | IC50 Value | Model/Study Type |

|---|---|---|---|

| Antimalarial | Inhibition of P. falciparum proliferation | 44.6 µM | In vitro (3D7 strain) |

| TMEM16A Inhibition | Suppression of mucus secretion | 10 µM | In vitro (Calu-3 cells) |

| CFTR-Mediated Chloride Secretion | Inhibition of chloride secretion | 1.5 µM | In vitro (T84 cells) |

| Anti-secretory Effect | Reduction in fluid secretion in colonoid models | 40 µM | Preclinical (human colonoids) |

Case Studies

- Antimalarial Efficacy : A study conducted on Indonesian fungal isolates revealed this compound's potential as an antimalarial drug candidate, showing significant inhibition against P. falciparum with minimal cytotoxicity towards mammalian cells .

- Asthma Treatment : Research involving a murine model of asthma demonstrated that this compound could effectively reduce mucus hypersecretion without compromising immune responses, highlighting its therapeutic promise for treating asthma and related conditions .

- Gastrointestinal Applications : The inhibition of CFTR channels by this compound presents a novel approach to managing secretory diarrhea, with studies indicating its effectiveness in reducing fluid secretion induced by cholera toxin .

Mécanisme D'action

The mechanism of action of nornidulin involves its inhibitory activity against specific enzymes and proteins. For instance, this compound inhibits the activity of Plasmodium falciparum malate:quinone oxidoreductase (PfMQO), which is essential for the parasite’s mitochondrial function . Additionally, this compound inhibits TMEM16A, a calcium-activated chloride channel, thereby reducing mucus secretion in asthma .

Comparaison Avec Des Composés Similaires

Nornidulin is structurally related to other depsidones produced by Aspergillus species, such as nidulin and unguinol. These compounds share similar biological activities, including antibacterial, antifungal, and antimalarial properties . this compound’s unique inhibitory activity against TMEM16A distinguishes it from other depsidones, making it a promising candidate for anti-asthmatic therapy .

Similar Compounds

Nidulin: Another depsidone derivative with antibacterial and antifungal activities.

Unguinol: A depsidone derivative with potential herbicidal activity.

This compound’s unique combination of antimalarial, antibacterial, and anti-asthmatic activities makes it a compound of significant interest in scientific research and potential therapeutic applications.

Propriétés

Formule moléculaire |

C19H15Cl3O5 |

|---|---|

Poids moléculaire |

429.7 g/mol |

Nom IUPAC |

1-[(E)-but-2-en-2-yl]-2,8,10-trichloro-3,9-dihydroxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one |

InChI |

InChI=1S/C19H15Cl3O5/c1-5-6(2)9-12(21)14(23)8(4)16-18(9)26-17-10(19(25)27-16)7(3)11(20)15(24)13(17)22/h5,23-24H,1-4H3/b6-5+ |

Clé InChI |

XEQDVQKKHOQZEP-AATRIKPKSA-N |

SMILES isomérique |

C/C=C(\C)/C1=C(C(=C(C2=C1OC3=C(C(=C(C(=C3C(=O)O2)C)Cl)O)Cl)C)O)Cl |

SMILES canonique |

CC=C(C)C1=C(C(=C(C2=C1OC3=C(C(=C(C(=C3C(=O)O2)C)Cl)O)Cl)C)O)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.